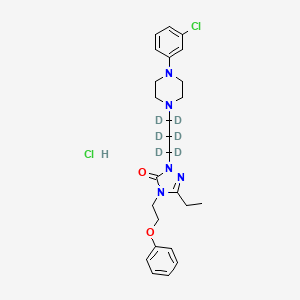
Nefazodone-d6 (hydrochloride)
Cat. No. B8150263
M. Wt: 512.5 g/mol
InChI Key: DYCKFEBIOUQECE-GTKMFTTMSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04575555
Procedure details


The sodium salt is pulverized, suspended in 200 ml. of xylene and mixed with phenoxyethyl bromide (10.4 g., 0.052 mole) in 20 ml. of xylene. The resulting mixture is refluxed with stirring for a 64 hr. period and the hot reaction mixture filtered. The filtrate is concentrated under reduced pressure and residual material taken up in ether. Insolubles are collected and the ether filtrate concentrated to afford 22.9 g. (94%) of 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one as the free base. Purification of the product is carried out by acidifying a solution of the free base in ethanol with ethanolic hydrogen chloride, and crystallization to afford hydrated (0.25 mole) 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-5-ethyl-4-(2-phenoxyethyl)-2H-1,2,4-triazol-3(4H)-one hydrochloride, m.p. 175°-177° C. (30.7% yield).

Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[Na].O(CCBr)C1C=CC=CC=1.[Cl:12][C:13]1[CH:14]=[C:15]([N:19]2[CH2:24][CH2:23][N:22]([CH2:25][CH2:26][CH2:27][N:28]3[C:32](=[O:33])[N:31]([CH2:34][CH2:35][O:36][C:37]4[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=4)[C:30]([CH2:43][CH3:44])=[N:29]3)[CH2:21][CH2:20]2)[CH:16]=[CH:17][CH:18]=1>C1(C)C(C)=CC=CC=1>[ClH:12].[Cl:12][C:13]1[CH:14]=[C:15]([N:19]2[CH2:20][CH2:21][N:22]([CH2:25][CH2:26][CH2:27][N:28]3[C:32](=[O:33])[N:31]([CH2:34][CH2:35][O:36][C:37]4[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=4)[C:30]([CH2:43][CH3:44])=[N:29]3)[CH2:23][CH2:24]2)[CH:16]=[CH:17][CH:18]=1 |f:4.5,^1:0|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=CC1)N1CCN(CC1)CCCN1N=C(N(C1=O)CCOC1=CC=CC=C1)CC
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Step Four
|
Name
|
|
|
Quantity
|
10.4 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CCBr
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring for a 64 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting mixture is refluxed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
period and the hot reaction mixture filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate is concentrated under reduced pressure and residual material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Insolubles are collected
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the ether filtrate concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford 22.9 g
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with ethanolic hydrogen chloride, and crystallization
|
Outcomes


Product
Details
Reaction Time |
64 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.ClC=1C=C(C=CC1)N1CCN(CC1)CCCN1N=C(N(C1=O)CCOC1=CC=CC=C1)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.25 mol | |
| YIELD: PERCENTYIELD | 30.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
